2,2,3,3,4,4,4-Heptafluoro-1-butanol physical properties
2,2,3,3,4,4,4-Heptafluoro-1-butanol physical properties
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,4-Heptafluoro-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS No: 375-01-9), also known as 1,1-Dihydroperfluorobutanol, is a fluorinated alcohol with the linear formula CF₃CF₂CF₂CH₂OH.[1] Its unique properties, derived from its highly fluorinated structure, make it a compound of significant interest in various advanced applications. These include its use as a specialty solvent in chemical synthesis, particularly for fluorinated compounds, and as a component in the production of high-performance fluorinated polymers used in the electronics and automotive industries.[2] This guide provides a detailed overview of its core physical properties, outlines general experimental methodologies for their determination, and presents logical workflows for property characterization.
Core Physical Properties
The physical characteristics of 2,2,3,3,4,4,4-Heptafluoro-1-butanol have been determined through various standardized analytical methods. The quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₄H₃F₇O | - | [2][3] |
| Molecular Weight | 200.05 g/mol | - | [1][4] |
| Appearance | Colorless, clear liquid | Standard Temperature & Pressure | [5][6] |
| Boiling Point | 96 - 97 °C (369 - 370 K) | Atmospheric Pressure | [1][7][8] |
| Density | 1.6 g/mL | at 25 °C | [1][4] |
| Refractive Index (n_D) | 1.3 | at 20 °C | [1][4] |
| Flash Point | 25 °C (77 °F) | Closed Cup | [1] |
| Enthalpy of Vaporization (ΔvapH) | 43.6 kJ/mol | at 286 K | [8] |
| Solubility | Not miscible or difficult to mix in water. | - | [7][9] |
| Vapor Pressure | See Antoine Equation Parameters Below | 273 - 298 K | [8] |
Antoine Equation Parameters: The relationship between vapor pressure (P, in bar) and temperature (T, in Kelvin) is described by the Antoine equation, log₁₀(P) = A − (B / (T + C)).
-
A: 0.81678
-
B: 220.148
-
C: -196.864 These coefficients were calculated by NIST from experimental data over a temperature range of 273 K to 297.9 K.[8]
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental protocols. While the specific literature (often cited as "lit." in catalogs) contains the detailed reports, this section outlines the general methodologies employed for such characterizations.
3.1 Boiling Point Determination The boiling point is typically determined via distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, observed as a stable plateau on the thermometer during distillation, is recorded as the boiling point.
3.2 Density Measurement Density is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is measured at a controlled temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.
3.3 Refractive Index Measurement A refractometer, such as an Abbé refractometer, is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).
3.4 Flash Point Determination The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed-Cup tester). The sample is heated at a controlled rate in a closed container. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[1]
3.5 Vapor Pressure and Enthalpy of Vaporization Vapor pressure data is often obtained using static or dynamic methods. A static method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures in a closed system. The enthalpy of vaporization can then be calculated from the vapor pressure data using the Clausius-Clapeyron equation. The data from Meeks and Goldfarb (1967) cited by NIST would have been obtained through such a method.[3][8]
Visualizations: Workflows and Relationships
To illustrate the processes and principles involved in characterizing 2,2,3,3,4,4,4-Heptafluoro-1-butanol, the following diagrams are provided.
References
- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]
- 4. 2,2,3,3,4,4,4-Heptafluoro-1-butanol 98 375-01-9 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,2,3,3,4,4,4-Heptafluoro-1-butanol | 375-01-9 [chemicalbook.com]
- 8. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]
- 9. parchem.com [parchem.com]
